alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate)
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Overview
Description
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is a complex organic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group at the 2-position of the glucopyranose ring, along with acetyl groups at the 3, 4, and 6 positions, and a trichloroethanimidate group at the anomeric position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) typically involves multiple steps. One common method involves the use of D-glucal as a starting material. The process begins with the protection of hydroxyl groups followed by the introduction of the azido group at the 2-position. The acetylation of the 3, 4, and 6 positions is then carried out using acetic anhydride. Finally, the trichloroethanimidate group is introduced at the anomeric position through a glycosylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups
Common Reagents and Conditions
Substitution: Sodium azide in DMF (Dimethylformamide) for azido group introduction.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of deacetylated glucopyranose derivatives
Scientific Research Applications
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Utilized in the study of glycosylation processes and the development of glycomimetics.
Industry: Used in the production of specialty chemicals and as intermediates in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) involves its ability to participate in glycosylation reactions. The trichloroethanimidate group acts as a leaving group, facilitating the formation of glycosidic bonds. The azido group can be transformed into an amino group, allowing for further functionalization. These properties make it a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
- D-Glucopyranose, 2-azido-2-deoxy-3,4-bis-O-(phenylMethyl)-, 1,6-diacetate
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose
- 2-Azido-2-deoxy-D-glucose
Uniqueness
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is unique due to the presence of the trichloroethanimidate group, which enhances its reactivity in glycosylation reactions. This makes it a valuable intermediate for the synthesis of glycosides with high stereoselectivity and efficiency .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDPOSAOAWHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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